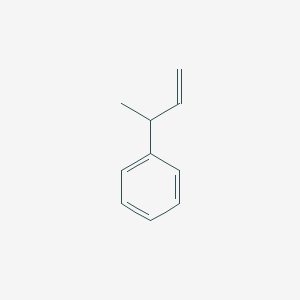

(But-3-en-2-yl)benzene

Description

Structural Classification and Significance within Alkenylbenzenes

(But-3-en-2-yl)benzene is classified as an alkenylbenzene, a group of organic compounds that are secondary metabolites in a variety of plants. bohrium.comresearchgate.net Many of these compounds, found in herbs and spices like basil, fennel, and nutmeg, are used as flavouring agents and fragrances. phytolab.commdpi.com Structurally, (But-3-en-2-yl)benzene is a monosubstituted benzene (B151609) with an unsaturated butenyl group. The presence of a chiral center at the carbon atom attached to both the phenyl ring and the vinyl group means it can exist as enantiomers, specifically (+)-(S)-But-3-en-2-ylbenzene and (-)-(R)-But-3-en-2-ylbenzene. nih.gov

The significance of (But-3-en-2-yl)benzene and its derivatives is underscored by the broader attention given to alkenylbenzenes. Some compounds in this class, such as safrole and methyleugenol, are known to be genotoxic and carcinogenic, prompting regulatory scrutiny and extensive toxicological research. researchgate.netnih.gov While many alkenylbenzenes are known toxicants, the specific properties of others are still under investigation. nih.gov This context places (But-3-en-2-yl)benzene within a class of compounds of both industrial and academic importance, driving research into their synthesis and potential biological activities.

Table 1: Key Identifiers for (But-3-en-2-yl)benzene

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (But-3-en-2-yl)benzene | nih.gov |

| CAS Number | 934-10-1 | nih.gov |

| Molecular Formula | C₁₀H₁₂ | nih.gov |

| Synonyms | 3-phenyl-1-butene, (1-methyl-2-propenyl)benzene | nih.gov |

Overview of Research Trajectories and Scope

Research involving (But-3-en-2-yl)benzene has primarily been concentrated in the area of synthetic organic chemistry. A significant research trajectory focuses on its use as a precursor or a structural motif in asymmetric synthesis. The chiral nature of this compound makes it a valuable building block for creating more complex chiral molecules. nih.gov

For instance, derivatives of (But-3-en-2-yl)benzene have been utilized in palladium-catalyzed asymmetric α-alkenylation of alkylamines to produce chiral allylic amines. acs.org These products are important structural motifs in biologically active molecules and are versatile synthons for a variety of other chiral amines. acs.org The development of such catalytic asymmetric reactions is a major focus in modern organic synthesis, aiming for high efficiency and enantioselectivity. acs.org

The study of reactions involving the butenyl side chain, such as its behavior in the presence of acids or in cyclization reactions, also constitutes an area of research. For example, the reaction of the structurally related but-3-en-2-ol with aqueous HBr leads to a mixture of bromo-substituted butenes, illustrating the reactivity of the allylic system. doubtnut.com While the broader class of alkenylbenzenes is studied for its natural occurrence and toxicology, the specific research scope for (But-3-en-2-yl)benzene appears more directed towards its synthetic applications and the exploration of its chemical reactivity.

Table 2: Selected Physicochemical Properties of (But-3-en-2-yl)benzene

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 132.20 g/mol | nih.gov |

| XLogP3 | 3.9 | nih.gov |

| Complexity | 98.6 | nih.gov |

| Kovats Retention Index (Semi-standard non-polar) | 1114.8 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

but-3-en-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPXLAPHLQIKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298327 | |

| Record name | (But-3-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-10-1 | |

| Record name | NSC122566 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (But-3-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for but 3 En 2 Yl Benzene and Analogous Alkenylbenzenes

Grignard Reagent-Mediated Ring-Opening of Dibromocyclopropane Precursors

The transformation of gem-dibromocyclopropanes into alkenes is a powerful synthetic tool. While often base-promoted, the use of Grignard reagents in conjunction with these precursors can lead to the formation of alkenyl structures through complex mechanistic pathways. Reaction of gem-dibromocyclopropanes with Grignard reagents like ethylmagnesium bromide at ambient temperatures can yield allenes, but under controlled, low-temperature conditions (−60°C), a 1-bromo-1-(bromomagnesio)-cyclopropane intermediate can be formed and trapped by electrophiles. researchgate.net In some systems, titanium compounds are used to catalyze the hydrodehalogenation of dibromocyclopropanes by Grignard reagents, converting them first into monobromocyclopropanes and subsequently, with excess reagent, into the non-halogenated cyclopropane. researchgate.net

The success of Grignard reactions is highly dependent on the optimization of reaction parameters, particularly solvent choice and temperature. numberanalytics.com The solvent is critical as it influences the stability and reactivity of the organomagnesium species through solvation and coordination. rsc.org

Solvents: Traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used due to their ability to solvate the magnesium center, preventing aggregation and maintaining reactivity. numberanalytics.comrsc.orgyoutube.com However, for industrial applications, these solvents pose safety risks due to low boiling points, low flashpoints, and potential peroxide formation. rsc.org Alternative solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable sources, have shown superior performance in some cases, notably in suppressing the formation of Wurtz coupling by-products. rsc.org

Temperature: Temperature control is crucial for managing the highly exothermic nature of Grignard reactions and minimizing side reactions. numberanalytics.comresearchgate.net Reactions are often initiated at low temperatures (e.g., 0°C to -78°C) to control the initial exotherm and improve selectivity. numberanalytics.commit.edu For instance, in the addition of Grignard reagents to esters, cryogenic temperatures around -40°C are essential to prevent undesired double addition and isolate the monoaddition product. mit.edu

Other Factors: Efficient stirring is necessary to ensure good contact between the reactants, and optimizing reaction time is key to maximizing yield and selectivity. numberanalytics.com Using a slight excess of the Grignard reagent can also help drive the reaction to completion. numberanalytics.com

Table 1: Common Solvents for Grignard Reactions and Key Properties

| Solvent | Boiling Point (°C) | Key Advantages | Common Issues |

|---|---|---|---|

| Diethyl Ether | 34.6 | Classic, effective for many reactions numberanalytics.com | Low boiling point, peroxide formation, high volatility rsc.org |

| Tetrahydrofuran (THF) | 66 | Higher boiling point than ether, good solvating properties numberanalytics.com | Peroxide formation, safety concerns on scale-up rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Renewable source, suppresses Wurtz coupling rsc.org |

The ring-opening of gem-dibromocyclopropanes under basic or nucleophilic conditions follows a complex mechanistic route that avoids the direct formation of a simple carbene. Experimental and computational studies on related systems suggest the reaction begins with the elimination of hydrogen bromide (HBr) by a base (such as an alkoxide) to form a bromocyclopropene intermediate. uq.edu.aunih.gov This is followed by the cleavage of the cyclopropene (B1174273) ring to generate a zwitterionic or carbene-like intermediate. uq.edu.au This highly reactive species then undergoes further reaction, such as nucleophilic attack, to yield the final alkene product. uq.edu.au

Key byproducts in Grignard reactions include those from Wurtz coupling (e.g., the formation of biphenyl (B1667301) from phenylmagnesium bromide) and protonation of the reagent by adventitious water or other protic sources. youtube.commnstate.edu Strategies for mitigating these unwanted pathways include:

Strict Anhydrous Conditions: Ensuring all glassware and solvents are completely dry is paramount to prevent the Grignard reagent from being quenched by water. youtube.combyjus.com

Solvent Choice: As mentioned, using solvents like 2-MeTHF can significantly reduce byproducts from Wurtz coupling. rsc.org

Catalysis: The use of a titanium isopropoxide catalyst in the reaction of Grignard reagents with dibromocyclopropanes promotes selective hydrodebromination over other potential side reactions. researchgate.net

Temperature Control: Low temperatures can suppress side reactions that have higher activation energies, such as the formation of di-addition products in reactions with esters. mit.edu

Decarboxylative Coupling Strategies

Decarboxylative cross-coupling has emerged as a powerful and versatile method for forming new carbon-carbon bonds, providing a modern route to synthesize alkenylbenzenes. wikipedia.org These reactions use readily available and often environmentally benign carboxylic acids as starting materials, releasing carbon dioxide as the only byproduct. wikipedia.orgrsc.org This approach avoids the need for pre-formed organometallic reagents, which are often sensitive to air and moisture. wikipedia.org

A variety of catalytic systems have been developed to mediate decarboxylative olefinations, with the choice of catalyst and ligands being crucial for achieving high yields and selectivity.

Palladium and Copper Systems: Bimetallic catalyst systems combining palladium and copper salts are highly effective. acs.orgnih.gov For instance, a system generated from Pd(II) and Cu(I) salts with ligands like 1,10-phenanthroline (B135089) was found to efficiently couple alkenyl halides with aromatic carboxylates to produce arylalkenes in high yields. acs.orgnih.gov Overcoming the limitation of these reactions to ortho-substituted carboxylates was achieved by optimizing a CuI/Pd catalyst system. nih.gov

Iron and Nickel Systems: The use of inexpensive and abundant base metals like iron and nickel is highly desirable. A dual Fe/Ni metallaphotoredox system, using an inexpensive FeCl₃ cocatalyst, has been developed for the decarboxylative cross-coupling of carboxylic acids with aryl halides. chemrxiv.org This system shows high selectivity for aryl iodides and tolerates a wide range of functional groups. chemrxiv.org

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient pathway for decarboxylative functionalization. acs.org These systems can operate at ambient temperatures and often avoid the need for stoichiometric oxidants. acs.org Catalysts can include ruthenium or iridium complexes, or even transition-metal-free organic dyes like 1,4-dicyanoanthracene, which can generate radicals from carboxylic acids for subsequent coupling. nih.govacs.org

Table 2: Representative Catalytic Systems for Decarboxylative Alkenylation

| Catalytic System | Key Components | Typical Conditions | Notes |

|---|---|---|---|

| Pd/Cu Bimetallic | Pd(II)/Cu(I) salts, 1,10-phenanthroline, phosphine (B1218219) ligand | Elevated temperatures | Effective for coupling with alkenyl halides acs.orgnih.gov |

| Fe/Ni Metallaphotoredox | FeCl₃, Ni catalyst, pyridine (B92270) carboxamidine ligand | 390 nm light, 24h | Utilizes inexpensive base metals, high functional group tolerance chemrxiv.org |

| Iridium Photoredox | Ir photoredox catalyst, Pd catalyst, phenanthroline ligand | Visible light, ambient temp. | Delivers Z-selective β-alkylated styrenes nih.gov |

| Organic Photoredox | 1,4-Dicyanoanthracene (DCA) | Visible light, ambient temp. | Transition-metal-free, applicable to peptides and natural products acs.org |

A key challenge in C-H functionalization is controlling regioselectivity. Decarboxylative strategies can offer excellent control by using the carboxylate group as a removable directing group. escholarship.org

Regioselectivity: In many systems, particularly those involving ortho-alkenylation of benzoic acids, the reaction proceeds with high regioselectivity dictated by the initial C-H activation step directed by the carboxylate. escholarship.org For the hydroarylation of alkynes with benzoic acids, a ruthenium-catalyzed process leads to a tandem sequence of ortho-C-H alkenylation followed by decarboxylation, resulting in meta-substituted alkenylarenes from para-substituted benzoic acids with exclusive regioselectivity. escholarship.org Computational studies have shown that factors like solvent polarity can also control chemoselectivity between different reaction pathways. nih.gov

Substrate Scope: Decarboxylative coupling methods exhibit a remarkably broad substrate scope. They are compatible with a wide array of functional groups that might be sensitive under other conditions. chemrxiv.orgescholarship.org For example, Fe/Ni metallaphotoredox catalysis tolerates heterocycles, N-protected amino acids, electron-rich amines, and protic functionality. chemrxiv.org The decarboxylative olefination of carboxylic acid salts has been shown to be effective for substrates with more acidic hydrogens, leading to conjugated olefins, and for those containing allyl, benzyl, and propargyl groups. rsc.org This versatility allows for the late-stage functionalization of complex molecules and the use of biomass-derived feedstocks like phenolic acids. escholarship.org

Partial Hydrogenation of Alkynyl Precursors

A classic and highly effective method for synthesizing specific isomers of alkenylbenzenes is the partial hydrogenation of an alkynyl precursor. To synthesize (but-3-en-2-yl)benzene, one would start with (but-3-yn-2-yl)benzene and selectively reduce the triple bond to a double bond. This transformation allows for precise control over the stereochemistry of the resulting alkene.

The most common method for achieving this is through the use of a "poisoned" catalyst, which is deactivated to prevent over-reduction of the alkyne all the way to an alkane. masterorganicchemistry.com The Lindlar catalyst is the archetypal example, facilitating syn-addition of hydrogen across the triple bond to exclusively yield the cis-(or Z)-alkene. masterorganicchemistry.compearson.comyoutube.com The mechanism involves the adsorption of the alkyne onto the catalyst surface, followed by the delivery of two hydrogen atoms to the same face of the molecule before it desorbs. youtube.comyoutube.com

Lindlar's Catalyst: The catalyst consists of palladium deposited on a solid support like calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which is then "poisoned" with a substance like lead acetate (B1210297) or quinoline (B57606). youtube.comyoutube.comrsc.org This poisoning deactivates the catalyst just enough to stop the reaction at the alkene stage. masterorganicchemistry.comyoutube.com

More recently, catalyst systems based on abundant, low-cost metals have been developed as alternatives to precious metal catalysts.

Nickel Nanoparticles: A system using nickel nanoparticles (Ni-NPs) dispersed in a nitrile-functionalized ionic liquid has been shown to be highly selective for the hydrogenation of alkynes to (Z)-alkenes. rsc.orgthieme-connect.comnih.gov This method operates under very mild conditions (30–50 °C, 1–4 bar H₂) and shows excellent selectivity. rsc.orgnih.gov In some cases, nickel catalysts can even be tuned to produce either the Z- or E-alkene with high selectivity by the addition of specific phosphine ligands. nih.govresearchgate.net

Table 3: Comparison of Catalysts for Partial Hydrogenation of Alkynes to Z-Alkenes

| Catalyst System | Composition | Typical Conditions | Selectivity |

|---|---|---|---|

| Lindlar Catalyst | Pd/CaCO₃, poisoned with lead acetate and quinoline youtube.comyoutube.com | H₂ gas, room temperature | High selectivity for cis-(Z)-alkenes masterorganicchemistry.compearson.com |

| Nickel Nanoparticles | Ni-NPs in a nitrile-functionalized ionic liquid rsc.orgnih.gov | 1–4 bar H₂, 30–50 °C | High selectivity for (Z)-alkenes rsc.orgthieme-connect.com |

Heterogeneous Catalysis for Stereocontrol of the Double Bond

Heterogeneous catalysis is pivotal in the synthesis and modification of alkenylbenzenes, particularly for controlling the stereochemistry of the carbon-carbon double bond. These reactions typically involve the selective hydrogenation or isomerization of related unsaturated precursors over a solid catalyst. libretexts.org The catalyst, typically a metal like palladium, platinum, or nickel dispersed on a solid support, provides a surface for the reaction, lowering the activation energy. libretexts.orgyoutube.com

In the context of synthesizing compounds like (but-3-en-2-yl)benzene, a key strategy could involve the selective partial hydrogenation of a more unsaturated precursor, such as a phenyl-substituted butyne or butadiene derivative. For instance, the hydrogenation of an alkyne to an alkene can be controlled to yield either the cis or trans isomer depending on the catalyst system. While the Horiuti–Polanyi mechanism over standard metal catalysts typically favors cis-alkenes, recent research has developed systems for producing trans-olefins. acs.org One such approach uses defective rhodium sulfide (B99878) (Rh₂S₃) catalysts, which can mediate a cis-to-trans isomerization of the initially formed olefin without leading to over-hydrogenation to the corresponding alkane. acs.org

Another relevant application is alkene isomerization, which repositions the double bond within the molecule. acs.org Heterogeneous nickel-hydride catalysts, for example, have demonstrated high activity and selectivity in alkene isomerization, offering a pathway to thermodynamically more stable internal alkenes from terminal ones, or vice-versa, depending on the system's energetics. acs.org

Table 1: Research Findings in Heterogeneous Catalysis for Alkene Synthesis

| Catalyst System | Reaction Type | Substrate Type | Key Finding | Stereoselectivity |

|---|---|---|---|---|

| Defective Rh₂S₃ | Alkyne Hydrogenation/Isomerization | Alkynes | Mediates cis-to-trans isomerization, preventing over-hydrogenation. acs.org | High for trans-alkenes acs.org |

| Bifunctional Rh-S/Pd nanosheets | One-pot Alkyne Hydrogenation | Alkynes | First, selective semihydrogenation to cis-olefins, followed by isomerization to trans-olefins. acs.org | Excellent for trans-olefins acs.org |

| Ni/SZO₃₀₀ (Nickel on sulfated zirconia) | Alkene Isomerization | Olefins | Demonstrates higher activity and selectivity compared to some state-of-the-art Pd and Ni catalysts. acs.org | High positional and stereoselectivity acs.org |

| Palladium on Carbon (Pd/C) | Alkene Hydrogenation | Alkenes | Commonly used for reducing double bonds; selectivity can be an issue. commonorganicchemistry.com | Typically syn-addition libretexts.org |

Factors Influencing Catalyst Selection and Deactivation Mitigation

The success of heterogeneous catalysis hinges on the strategic selection of the catalyst and the mitigation of its deactivation over time. The choice of catalyst depends on the specific transformation desired (e.g., hydrogenation vs. isomerization) and the substrate's nature.

Catalyst Selection:

Metal: The type of metal is the primary factor. Palladium (Pd) and Platinum (Pt) are highly active and selective for many hydrogenation reactions. catalysts.com Nickel (Ni) is a more cost-effective and robust alternative, making it suitable for large-scale industrial processes. catalysts.com

Support: The metal is typically dispersed on a high-surface-area support like activated carbon (Pd/C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂). The support influences the catalyst's stability, activity, and selectivity. For example, palladium on carbon is a common choice for general alkene hydrogenation. commonorganicchemistry.com

Catalyst Preparation: The method of preparing the catalyst, such as using finely divided Raney nickel or supporting platinum as PtO₂ (Adams' catalyst), significantly impacts its performance. libretexts.org

Catalyst Deactivation and Mitigation: Catalysts lose their effectiveness over time through several mechanisms:

Poisoning: Impurities in the reaction mixture, such as sulfur or lead compounds, can bind strongly to the catalyst's active sites, blocking access for reactants. catalysts.comnumberanalytics.com Using purified reactants and solvents is a key mitigation strategy.

Sintering: At high temperatures, the fine metal particles of the catalyst can fuse, which reduces the effective surface area and, consequently, its activity. catalysts.com Operating at the lowest effective temperature can minimize sintering.

Fouling: The accumulation of by-products or polymers on the catalyst surface can physically block the active sites. catalysts.com This can sometimes be reversed by washing the catalyst or by a high-temperature treatment to burn off the deposits.

Optimizing reaction conditions such as temperature, pressure, and solvent can also extend the catalyst's operational life. numberanalytics.com For instance, while higher temperatures and pressures generally increase reaction rates, they can also accelerate deactivation processes. numberanalytics.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. rsc.org Reactions like the Suzuki-Miyaura coupling are particularly powerful for synthesizing alkenylbenzenes. libretexts.org The general mechanism involves the oxidative addition of a halide to a Pd(0) complex, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Exploration of Allylic Halides and Arylboronic Acids in Coupling Protocols

The Suzuki-Miyaura reaction is highly effective for coupling arylboronic acids with various organic halides. libretexts.org To synthesize (but-3-en-2-yl)benzene, a plausible Suzuki-Miyaura strategy would involve the coupling of phenylboronic acid with an appropriate allylic halide, such as 3-chloro-1-butene.

Research in this area has explored a wide range of substrates. Studies have demonstrated the successful coupling of various functionalized arylboronic acids with aryl halides, including electron-rich and electron-deficient systems. researchgate.net While aryl halides are common, the use of allylic partners like allylic acetates or halides is also well-established. acs.org A key challenge in using allylic substrates is controlling the regioselectivity of the coupling.

A significant development is the enantioselective palladium-catalyzed alkenylation of alkenylbenzene derivatives, which can create remote stereocenters. rsc.orgnih.gov For example, a relay Heck reaction has been developed to synthesize β-substituted styrenes with good to excellent enantioselectivity, demonstrating the potential for precise control over molecular architecture. nih.govnih.gov

Table 2: Data from Palladium-Catalyzed Cross-Coupling Studies

| Coupling Partners | Catalyst System | Base/Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Aryl Halides + Arylboronic Acids | trans-PdCl₂(NH₂CH₂COOH)₂ | K₂CO₃ / Aqueous medium | Room temperature reaction with a hydrophilic catalyst. researchgate.net | researchgate.net |

| Alkenylbenzene derivatives + Alkenyl triflate | Pd(OAc)₂ / Chiral Ligand | Not specified | Enantioselective relay Heck alkenylation to form remote stereocenters. nih.govnih.gov | nih.gov, nih.gov |

| Aryl Chlorides + Arylboronic Acids | Pd(OAc)₂ / 4-aminobenzoic acid | Not specified / Aqueous media | Highly efficient system for coupling less reactive aryl chlorides. researchgate.net | researchgate.net |

| Alkylboronic acids + Aryl Halides | Pd(OAc)₂ / Sterically hindered phosphine ligands | Not specified | Effective for C(sp³)-C(sp²) coupling with primary and some secondary alkylboron substrates. researchgate.net | researchgate.net |

Studies on Solvent Polarity, Temperature, and Stoichiometric Ratio Optimization

The efficiency and outcome of palladium-catalyzed cross-coupling reactions are highly dependent on the reaction parameters. Optimizing these variables is crucial for maximizing yield and selectivity while minimizing side reactions. acs.orgacs.org

Temperature: Temperature has a significant impact on reaction kinetics. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or undesired side reactions. youtube.com Optimized protocols often seek a balance, with some modern ligand-free Pd/C-catalyzed Suzuki-Miyaura reactions proceeding under mild conditions (25–100 °C). acs.org

Solvent: The choice of solvent affects reactant solubility and can influence the stability and activity of the catalytic species. Aqueous media or mixtures of water with organic solvents are often used for Suzuki-Miyaura reactions, offering environmental and cost benefits. researchgate.netacs.org The polarity of the solvent can be a key factor in optimizing the reaction.

Stoichiometric Ratio: The ratio of reactants, base, and catalyst loading are critical. An excess of the boronic acid or the base is often employed to drive the reaction to completion. acs.org However, using a large excess can complicate purification. Catalyst loading is typically low (e.g., 0.1 mol %), but may need to be adjusted based on the reactivity of the substrates. researchgate.net

Response surface modeling and other Design of Experiments (DoE) methodologies are powerful tools for systematically optimizing multiple variables simultaneously, leading to robust and high-yielding protocols. youtube.com Such studies have shown that interactions between variables, like a temperature-time cross-term, can be significant. youtube.com

Acylation Reactions for Alkenylbenzene Synthesis

Acylation reactions, particularly the Friedel-Crafts acylation, provide a classical route to introduce an acyl group onto an aromatic ring. chemguide.co.uklibretexts.org This method can be adapted to synthesize alkenylbenzenes like (but-3-en-2-yl)benzene. A typical sequence involves two main steps:

Friedel-Crafts Acylation: Benzene (B151609) is reacted with an appropriate acyl chloride, such as but-3-enoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org This reaction forms an unsaturated ketone, 3-phenyl-but-3-en-1-one. One of the major advantages of Friedel-Crafts acylation is that the product, a ketone, is less reactive than the starting material (benzene), which prevents polyacylation. lumenlearning.com

Reduction/Modification: The resulting ketone must then be converted to the desired alkenylbenzene. This is a non-trivial step, as standard ketone reductions like the Clemmensen or Wolff-Kishner reductions would also reduce the carbon-carbon double bond. Therefore, a more selective method is required. One potential pathway involves converting the ketone to an alcohol via reduction (e.g., with NaBH₄), followed by dehydration to reform a double bond in the desired position. An alternative is a Grignard-type reaction where benzaldehyde (B42025) is reacted with an allyl nucleophile, such as allylmagnesium bromide, to form 1-phenyl-3-buten-1-ol, which can then be deoxygenated. chemicalbook.com

A different approach mentioned in the literature is the reaction of an alkylbenzene with 1,3-butadiene (B125203) in the presence of an alkali metal catalyst, which directly forms an alkenylbenzene. google.com

Table 3: Illustrative Two-Step Acylation-Based Synthesis

| Step | Reactants | Reagents/Catalyst | Product | Key Consideration |

|---|---|---|---|---|

| 1 | Benzene, But-3-enoyl Chloride | AlCl₃ (Lewis Acid) | 1-Phenylbut-3-en-1-one | Reaction is typically run at moderate temperatures (e.g., 60°C). chemguide.co.uk The acylium ion intermediate is stable and does not rearrange. lumenlearning.com |

| 2 | 1-Phenylbut-3-en-1-one | 1. NaBH₄ (Reduction) 2. H⁺/Heat (Dehydration) | (But-3-en-2-yl)benzene | Requires selective reduction of the ketone without affecting the alkene, followed by controlled dehydration to yield the target isomer. |

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

Choosing a synthetic route for (but-3-en-2-yl)benzene or analogous compounds requires a comparative analysis of the available methods based on several key metrics. chemrxiv.org

Efficiency:

Palladium-Catalyzed Cross-Coupling: These reactions are often highly efficient, proceeding with low catalyst loadings and high turnover numbers. researchgate.netacs.org They are characterized by high yields and a broad substrate scope. The convergence of the synthesis (bringing two complex fragments together late-stage) is a major advantage.

Heterogeneous Catalysis: Isomerization or selective hydrogenation reactions can be very efficient, often with near-quantitative conversion. acs.orgacs.org The primary efficiency gain comes from atom economy and the ease of catalyst separation.

Selectivity:

Palladium-Catalyzed Cross-Coupling: These methods offer excellent control over regioselectivity and, with the use of chiral ligands, enantioselectivity. nih.govresearchgate.net Stereospecific versions of the Suzuki-Miyaura coupling are known, preserving the stereochemistry of the starting materials.

Acylation Reactions: Selectivity can be a challenge. In the Friedel-Crafts step, regioselectivity is an issue with substituted benzenes. libretexts.org The subsequent modification steps must be carefully chosen to control the final position and stereochemistry of the double bond.

Heterogeneous Catalysis: Stereoselectivity is the main advantage of these methods. Catalysts can be designed to produce specific alkene isomers (E vs. Z), which is difficult to achieve otherwise. acs.orgnih.gov

Scalability:

Heterogeneous Catalysis: These methods are generally highly scalable and well-suited for industrial processes. catalysts.com The catalysts are often robust, and their separation from the product stream is straightforward (filtration), which is a major advantage for continuous flow processes. acs.org

Palladium-Catalyzed Cross-Coupling: While widely used in the pharmaceutical industry, scalability can present challenges related to the cost of palladium and ligands, the need to remove trace metal impurities from the final product, and sometimes difficult product purification. rsc.orgacs.org

Acylation Reactions: Friedel-Crafts reactions are a mature technology used on a large industrial scale. However, the large quantities of Lewis acid catalyst required and the subsequent aqueous work-up to remove it can generate significant waste streams, making the process less environmentally friendly. lumenlearning.com

Table 4: Comparative Overview of Synthetic Routes

| Method | Key Advantages | Key Disadvantages | Scalability |

|---|---|---|---|

| Heterogeneous Catalysis | High stereoselectivity, catalyst recyclability, suitable for flow chemistry. acs.orgacs.org | Can require high pressures/temperatures, catalyst deactivation. catalysts.comnumberanalytics.com | Excellent |

| Palladium-Catalyzed Coupling | High efficiency and selectivity, broad functional group tolerance, mild conditions. libretexts.orgacs.org | Cost of catalyst/ligands, removal of trace metals, potential for complex purification. rsc.org | Good to Moderate |

| Acylation Reactions | Uses inexpensive starting materials, mature technology. lumenlearning.com | Multi-step process, stoichiometric Lewis acid, potential for waste generation. lumenlearning.comyoutube.com | Good |

Chemical Reactivity and Reaction Mechanisms of but 3 En 2 Yl Benzene

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of (but-3-en-2-yl)benzene is susceptible to attack by electrophiles, a characteristic reaction of all aromatic compounds. uomustansiriyah.edu.iq This process, known as electrophilic aromatic substitution, allows for the introduction of a wide range of functional groups onto the aromatic nucleus. uomustansiriyah.edu.iqlibretexts.org

The generally accepted mechanism for electrophilic aromatic substitution proceeds through a two-step pathway. msu.edu

Formation of the Sigma Complex (Arenium Ion) : The reaction is initiated by the attack of a strong electrophile (E+) on the π-electron system of the benzene ring. msu.edu This step is typically the slow, rate-determining step of the reaction. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu In this intermediate, the electrophile is attached to one of the ring carbons via a new sigma bond, and the positive charge is delocalized over the other five carbon atoms of the ring. msu.edu

Deprotonation to Restore Aromaticity : In the second, much faster step, a weak base present in the reaction mixture removes a proton from the carbon atom bearing the electrophile. msu.edu This regenerates the stable aromatic π-system and yields the substituted benzene product. The energetic advantage of reforming the aromatic ring drives this step to completion. msu.edu

For (but-3-en-2-yl)benzene, the reaction with a generic electrophile 'E+' can be depicted as follows:

Step 1: Attack by the electrophile to form the arenium ion.

Step 2: Loss of a proton (H+) to form the substituted product.

The substituent already present on a benzene ring significantly influences both the rate of subsequent electrophilic substitution reactions and the position (ortho, meta, or para) at which the new substituent is introduced. unizin.org Substituents are broadly classified as either activating or deactivating, and as either ortho/para-directing or meta-directing. unizin.orgopenstax.org

The but-3-en-2-yl group is an alkyl group. Alkyl groups are known to be activating and ortho, para-directing. unizin.orgcognitoedu.org

Reactivity Modulation (Activation) : The but-3-en-2-yl group is an electron-donating group. It pushes electron density into the benzene ring via an inductive effect. libretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.orglumenlearning.com This activation effect stabilizes the transition state leading to the arenium ion, thereby increasing the reaction rate. libretexts.org

Directing Effects (Ortho- and Para-Direction) : The electron-donating nature of the but-3-en-2-yl group also dictates the regioselectivity of the substitution. When the electrophile attacks at the ortho or para positions, one of the resonance structures of the resulting arenium ion is particularly stable. libretexts.org In this specific resonance contributor, the positive charge is located on the carbon atom directly attached to the but-3-en-2-yl group (a tertiary carbocation), which is stabilized by the inductive effect of the alkyl group. openstax.orglibretexts.org In contrast, attack at the meta position does not allow for such a stabilized intermediate. openstax.org Consequently, the activation energy for ortho and para attack is lower, making these the major products. openstax.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution on (But-3-en-2-yl)benzene

| Reaction | Electrophile (E+) | Reagents | Major Products |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1-(But-3-en-2-yl)-2-nitrobenzene and 1-(But-3-en-2-yl)-4-nitrobenzene |

| Halogenation | Br⁺ / Cl⁺ | Br₂, FeBr₃ / Cl₂, AlCl₃ | 1-Bromo-2-(but-3-en-2-yl)benzene and 1-Bromo-4-(but-3-en-2-yl)benzene |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-(But-3-en-2-yl)benzenesulfonic acid and 4-(But-3-en-2-yl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | Ortho- and para-alkylated (but-3-en-2-yl)benzene |

| Friedel-Crafts Acylation | RC=O⁺ | R-COCl, AlCl₃ | 2-Acyl-(but-3-en-2-yl)benzene and 4-Acyl-(but-3-en-2-yl)benzene |

Olefinic Addition Reactions

The carbon-carbon double bond in the but-3-en-2-yl side chain is a region of high electron density, making it susceptible to electrophilic attack. numberanalytics.com These electrophilic addition reactions are a fundamental aspect of alkene chemistry. numberanalytics.comnumberanalytics.com

The mechanism of electrophilic addition to the alkene moiety involves two primary steps: numberanalytics.comlibretexts.org

Electrophilic Attack and Carbocation Formation : The reaction begins when the π electrons of the double bond attack an electrophile (e.g., the H in H-Br). libretexts.orgyoutube.com This forms a new sigma bond and results in a carbocation intermediate. numberanalytics.comyoutube.com For (but-3-en-2-yl)benzene, the addition of the electrophile can, in principle, form two different carbocations. According to Markovnikov's Rule , in the addition of HX to an unsymmetrical alkene, the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms. lumenlearning.com Following this rule, the proton will add to the terminal CH₂ carbon, placing the positive charge on the internal carbon. This results in the formation of a secondary, benzylic carbocation, which is significantly stabilized by resonance with the adjacent benzene ring. The alternative, a primary carbocation, is much less stable and therefore forms to a negligible extent.

Nucleophilic Attack : The highly reactive carbocation intermediate is then rapidly attacked by a nucleophile (e.g., Br⁻), which donates an electron pair to form the final addition product. numberanalytics.comlibretexts.org

Table 2: Regioselectivity in Electrophilic Addition to (But-3-en-2-yl)benzene

| Reagent | Electrophile | Nucleophile | Predicted Major Product (Following Markovnikov's Rule) |

|---|---|---|---|

| HBr | H⁺ | Br⁻ | (2-Bromobutan-2-yl)benzene |

| HCl | H⁺ | Cl⁻ | (2-Chlorobutan-2-yl)benzene |

| H₂O (acid-catalyzed) | H⁺ | H₂O | 2-Phenylbutan-2-ol |

The stereochemistry of electrophilic addition can be complex, especially when new chiral centers are formed. libretexts.org The starting material, (but-3-en-2-yl)benzene, is chiral at carbon 2. The addition reaction across the double bond creates a second chiral center at carbon 3.

When an electrophile like HBr adds to the double bond, the intermediate carbocation is planar. chemistrysteps.com The subsequent attack by the nucleophile (Br⁻) can occur from either face of this planar carbocation, leading to a mixture of diastereomers. chemistrysteps.com Therefore, the reaction is typically not stereoselective. libretexts.org

However, certain addition reactions can proceed with specific stereochemical outcomes:

Anti-Addition : The addition of halogens (e.g., Br₂) to an alkene typically proceeds via a cyclic halonium ion intermediate. The subsequent backside attack by the halide ion results in anti-addition , where the two halogen atoms add to opposite faces of the original double bond. fiveable.me

Syn-Addition : Reactions like hydroboration-oxidation or catalytic hydrogenation result in syn-addition , where both new atoms (H and BH₂ or two H atoms, respectively) add to the same face of the double bond. chemistrysteps.com Dihydroxylation with osmium tetroxide also results in syn-addition of the two hydroxyl groups. lumenlearning.com

The specific stereoisomers formed will depend on the starting enantiomer of (but-3-en-2-yl)benzene and the mechanism of the chosen addition reaction.

Oxidation Reactions

The alkene functional group in (but-3-en-2-yl)benzene is readily oxidized by various reagents, leading to a range of products depending on the reaction conditions. numberanalytics.com Oxidation can result in the addition of oxygen across the double bond or in the complete cleavage of the C=C bond. pressbooks.pub

Common oxidation reactions for the alkenyl moiety include:

Epoxidation : Reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide. lumenlearning.com This reaction involves the concerted transfer of an oxygen atom to the double bond. For (but-3-en-2-yl)benzene, this would yield 2-(1-phenylpropyl)oxirane.

Dihydroxylation : This reaction converts the C=C double bond into a 1,2-diol (a glycol). pressbooks.pub

Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or cold, dilute, alkaline potassium permanganate (B83412) (KMnO₄). lumenlearning.comausetute.com.au This would produce 1-phenylbutane-1,2-diol with the two hydroxyl groups on the same side.

Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening of the epoxide.

Oxidative Cleavage : Stronger oxidizing agents can cleave the double bond entirely. pressbooks.pub

Ozonolysis (O₃) : This is a powerful method for cleaving double bonds. pressbooks.pub The alkene reacts with ozone at low temperatures, followed by a workup step.

A reductive workup (using zinc or dimethyl sulfide) cleaves the double bond and yields aldehydes or ketones. pressbooks.pub Ozonolysis of (but-3-en-2-yl)benzene under these conditions would produce phenylacetone (B166967) (1-phenylpropan-2-one) and formaldehyde (B43269).

An oxidative workup (using hydrogen peroxide) would oxidize any resulting aldehydes to carboxylic acids. In this case, formaldehyde would be oxidized to carbonic acid (which decomposes to CO₂ and water).

Hot, Concentrated Potassium Permanganate (KMnO₄) : This harsh reagent also cleaves the double bond. hscprep.com.au A monosubstituted alkene carbon is oxidized to a carboxylic acid (or its salt), while an unsubstituted terminal alkene carbon is oxidized to carbon dioxide. pressbooks.pub Therefore, treating (but-3-en-2-yl)benzene with hot KMnO₄ would yield phenylacetone and carbon dioxide. hscprep.com.au

Table 3: Summary of Oxidation Reactions of (But-3-en-2-yl)benzene

| Reaction Type | Reagent(s) | Key Intermediate/Mechanism | Product(s) |

|---|---|---|---|

| Epoxidation | m-CPBA | Concerted O-atom transfer | 2-(1-Phenylpropyl)oxirane |

| Syn-Dihydroxylation | 1. OsO₄ (cat.)2. NMO | Cyclic osmate ester | (1R,2S)- or (1S,2R)-1-Phenylbutane-1,2-diol (from a single enantiomer) |

| Syn-Dihydroxylation | Cold, dilute KMnO₄, OH⁻ | Cyclic manganate (B1198562) ester | (1R,2S)- or (1S,2R)-1-Phenylbutane-1,2-diol (from a single enantiomer) |

| Ozonolysis (Reductive) | 1. O₃, -78°C2. (CH₃)₂S or Zn/H₂O | Ozonide | Phenylacetone and Formaldehyde |

| Oxidative Cleavage | Hot, conc. KMnO₄, H⁺/Δ | Cleavage and over-oxidation | Phenylacetone and Carbon Dioxide |

Oxidative Cleavage Pathways Leading to Carboxylic Acid Derivatives

The oxidative cleavage of the carbon-carbon double bond in (but-3-en-2-yl)benzene can be achieved through various methods, ultimately yielding carboxylic acids. This transformation is a powerful tool in organic synthesis for converting alkenes into more functionalized molecules. Common reagents for this purpose include strong oxidizing agents like ozone (O₃) followed by an oxidative workup, or potassium permanganate (KMnO₄) under harsh conditions. masterorganicchemistry.comlibretexts.org

The reaction with ozone, known as ozonolysis, proceeds by the initial formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide. libretexts.org Subsequent treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), cleaves the ozonide to produce a ketone and a carboxylic acid. In the case of (but-3-en-2-yl)benzene, this would lead to the formation of acetophenone (B1666503) and formic acid, which can be further oxidized to carbon dioxide.

Alternatively, strong oxidizing agents like hot, acidic, or alkaline potassium permanganate can cleave the double bond directly. masterorganicchemistry.com This method typically results in the formation of a ketone from the more substituted carbon of the double bond and a carboxylic acid from the terminal carbon, which in this case would be further oxidized to carbon dioxide and water. A more controlled oxidation can sometimes be achieved using a combination of osmium tetroxide (OsO₄) as a catalyst and a co-oxidant like sodium periodate (B1199274) (NaIO₄) or oxone. organic-chemistry.org This two-step process first leads to dihydroxylation of the double bond, followed by cleavage of the resulting diol to yield carbonyl compounds. libretexts.org

| Oxidizing Agent/Method | Intermediate(s) | Final Carboxylic Acid Derivative(s) |

| 1. O₃ / 2. H₂O₂ (Ozonolysis) | Ozonide | Acetophenone, Formic Acid (further oxidized to CO₂) |

| Hot, concentrated KMnO₄ | Manganate ester | Acetophenone, Carbon dioxide |

| 1. OsO₄ (cat.), NMO / 2. NaIO₄ | Diol | Acetophenone, Formaldehyde (further oxidized) |

Table 1: Oxidative Cleavage Reactions of (But-3-en-2-yl)benzene.

Selectivity in Olefinic vs. Aromatic Oxidation

A key consideration in the oxidation of (but-3-en-2-yl)benzene is the competition between the oxidation of the olefinic double bond and the benzylic position of the aromatic ring. The benzylic carbon, being adjacent to the phenyl group, is activated towards oxidation. jove.comlibretexts.org Strong oxidizing agents like potassium permanganate can oxidize alkyl side chains of aromatic rings to carboxylic acids, provided there is at least one benzylic hydrogen present. jove.comyoutube.com In (but-3-en-2-yl)benzene, the benzylic position possesses one hydrogen atom.

However, the carbon-carbon double bond is generally more susceptible to electrophilic attack and oxidation than the benzylic C-H bond under milder conditions. thieme-connect.de Therefore, by carefully selecting the oxidizing agent and reaction conditions, it is possible to achieve selective oxidation of the double bond. For instance, ozonolysis is highly specific for carbon-carbon double and triple bonds and typically does not affect aromatic rings or benzylic positions under standard conditions. libretexts.org Similarly, dihydroxylation with osmium tetroxide is selective for the alkene functionality.

Conversely, to favor benzylic oxidation, one might employ conditions that promote radical reactions at the benzylic position, although complete cleavage of the side chain to benzoic acid is a common outcome with strong oxidants like hot KMnO₄. libretexts.org The presence of the double bond complicates this selectivity, as it can also react under these conditions. Achieving selective oxidation of the benzylic position without affecting the double bond is challenging and would likely require specialized catalytic systems.

| Reaction Site | Reagent/Condition Favoring Oxidation | Potential Product(s) |

| Olefinic C=C bond | 1. O₃ / 2. Zn, H₂O | Acetophenone, Formaldehyde |

| Olefinic C=C bond | 1. OsO₄ (cat.), NMO / 2. NaIO₄ | Acetophenone, Formaldehyde |

| Benzylic C-H | Hot, conc. KMnO₄ | Benzoic Acid |

| Aromatic Ring | Harsh conditions (e.g., vigorous oxidation) | Ring-opened products (generally not selective) |

Table 2: Selectivity in the Oxidation of (But-3-en-2-yl)benzene.

Polymerization and Oligomerization Behavior

The vinyl group in (but-3-en-2-yl)benzene makes it a monomer suitable for polymerization and oligomerization reactions, particularly through cationic mechanisms due to the stabilizing effect of the adjacent phenyl group on the resulting carbocation. nih.gov

Mechanisms of Polymerization Initiation and Propagation

Cationic polymerization is a chain-growth polymerization that is initiated by an electrophile, typically a protonic acid or a Lewis acid in the presence of a proton source (co-initiator). nih.gov For (but-3-en-2-yl)benzene, the initiation step involves the addition of the electrophile to the double bond, forming a carbocation. This carbocation is a benzylic carbocation, which is stabilized by resonance with the aromatic ring, making this monomer particularly susceptible to cationic polymerization.

The propagation step consists of the successive addition of monomer molecules to the growing carbocationic chain end. Each addition regenerates the carbocation at the new chain end, allowing the polymer chain to grow.

Termination and chain transfer are competing reactions that limit the molecular weight of the polymer. Termination can occur through various mechanisms, such as recombination with the counter-ion or reaction with impurities. Chain transfer involves the transfer of the positive charge from the growing polymer chain to another species, such as a monomer, solvent, or counter-ion, which terminates the growth of one chain while initiating a new one. rsc.org

Controlled Synthesis of Linear Polymeric Structures and Oligomers

Achieving controlled synthesis of polymers from (but-3-en-2-yl)benzene, leading to well-defined linear structures and controlled molecular weights, requires minimizing termination and chain transfer reactions. Living polymerization techniques are designed for this purpose. In the context of cationic polymerization, this can be achieved through methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization adapted for cationic systems. nih.gov

Controlled polymerization allows for the synthesis of polymers with a narrow molecular weight distribution (low polydispersity index) and the ability to create block copolymers by sequential monomer addition. The synthesis of well-defined oligomers can also be achieved by carefully controlling the monomer-to-initiator ratio and the reaction time in a living polymerization system. The general principles of controlled polymer synthesis are applicable here, aiming to produce materials with tailored properties. researchgate.net

| Polymerization Method | Initiator/Catalyst System | Key Features | Expected Polymer Structure |

| Conventional Cationic | Protonic acids (e.g., H₂SO₄), Lewis acids (e.g., BF₃, AlCl₃) | Fast reaction, broad molecular weight distribution | Branched or cross-linked (potential for side reactions) |

| Living Cationic | Specialized initiators (e.g., HCl/SnCl₄) | Controlled molecular weight, narrow polydispersity | Linear, well-defined architecture |

| Cationic RAFT | Thiocarbonylthio compounds with a strong Lewis acid | Controlled polymerization under milder conditions | Linear, potential for block copolymers |

Table 3: Polymerization Methods for (But-3-en-2-yl)benzene.

Spectroscopic Characterization Techniques in the Analysis of but 3 En 2 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For (But-3-en-2-yl)benzene, both ¹H and ¹³C NMR are crucial for its characterization.

The ¹H NMR spectrum of (But-3-en-2-yl)benzene is expected to exhibit distinct signals corresponding to the aromatic protons, the vinyl protons of the double bond, the methine proton, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The vinyl protons will also be in a relatively downfield region, with the internal vinyl proton showing a complex multiplet due to coupling with both the terminal vinyl protons and the methine proton. The terminal vinyl protons will appear as distinct signals, with characteristic cis and trans coupling constants to the internal vinyl proton. The methine proton, being adjacent to the phenyl group, will be deshielded and appear as a multiplet due to coupling with the methyl and vinyl protons. The methyl protons will be the most upfield signal, appearing as a doublet due to coupling with the methine proton.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in (But-3-en-2-yl)benzene will give a distinct signal. The aromatic carbons will have chemical shifts in the range of 125-150 ppm, with the ipso-carbon (the carbon attached to the butenyl group) having a distinct chemical shift. The two sp² hybridized carbons of the vinyl group will appear in the region of 110-145 ppm. The sp³ hybridized methine and methyl carbons will have signals in the upfield region of the spectrum.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic (5H) | 7.0 - 7.5 | Multiplet | ortho: 6-9, meta: 1-3, para: 0-1 |

| Vinyl (=CH-) | 5.8 - 6.2 | Multiplet | |

| Vinyl (=CH₂) | 4.9 - 5.3 | Multiplet | |

| Methine (-CH-) | 3.3 - 3.7 | Multiplet | |

| Methyl (-CH₃) | 1.2 - 1.5 | Doublet | ~7 |

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-ipso) | 145 - 150 |

| Aromatic (C-ortho, C-meta, C-para) | 125 - 130 |

| Vinyl (=CH-) | 140 - 145 |

| Vinyl (=CH₂) | 110 - 115 |

| Methine (-CH-) | 40 - 45 |

| Methyl (-CH₃) | 20 - 25 |

NMR spectroscopy is a valuable tool for in-situ reaction monitoring, allowing for the real-time tracking of reactants, intermediates, and products. For the synthesis of (But-3-en-2-yl)benzene, for instance, via a Grignard reaction, ¹H NMR can be used to follow the disappearance of the starting materials' characteristic signals and the appearance of the product's signals.

Purity assessment by quantitative NMR (qNMR) is a highly accurate method. By integrating the signals of (But-3-en-2-yl)benzene and comparing them to a certified internal standard of known concentration, the absolute purity of the sample can be determined. This method is particularly useful as it is non-destructive and provides a direct measure of the analyte's concentration.

NMR is also crucial for distinguishing between isomers. Constitutional isomers of (But-3-en-2-yl)benzene, such as (E)-1-phenyl-1-butene, (Z)-1-phenyl-1-butene, and 2-phenyl-2-butene, will each have a unique set of ¹H and ¹³C NMR signals due to the different connectivity of the atoms. For example, the number of vinyl proton signals and their coupling patterns will be distinctly different for each isomer, allowing for unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In the mass spectrum of (But-3-en-2-yl)benzene, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (132.20 g/mol ). The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for alkylbenzenes is the benzylic cleavage, which in this case would lead to the formation of a stable secondary benzylic carbocation. The loss of a methyl radical (CH₃•) would result in a fragment ion at m/z 117, which is often a prominent peak. Further fragmentation of this ion could occur, leading to other characteristic peaks. The presence of the phenyl group is often indicated by fragment ions at m/z 77 (C₆H₅⁺) and other related aromatic fragments.

| m/z | Proposed Fragment | Significance |

| 132 | [C₁₀H₁₂]⁺ | Molecular Ion |

| 117 | [C₉H₉]⁺ | Loss of a methyl radical (CH₃•) |

| 115 | [C₉H₇]⁺ | Loss of H₂ from m/z 117 |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzenes |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and identifying trace components. A mixture containing (But-3-en-2-yl)benzene and its isomers can be separated on a GC column based on their different boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and their mass spectra are recorded. The retention time from the GC provides an additional parameter for identification. For instance, constitutional isomers of phenylbutene will have distinct retention times, allowing for their separation and individual identification by their mass spectra. The Kovats retention index, a standardized measure of retention time, can also be used for identification.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR; Fourier-Transform Raman, FT-Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule. Both FT-IR and FT-Raman spectroscopy provide a "fingerprint" of the molecule based on its functional groups.

In the FT-IR spectrum of (But-3-en-2-yl)benzene, characteristic absorption bands are expected for the aromatic ring and the vinyl group. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹, while the sp³ C-H stretching vibrations of the methyl and methine groups appear just below 3000 cm⁻¹. The C=C stretching vibration of the vinyl group is expected around 1640 cm⁻¹, and the aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. Strong bands in the fingerprint region, particularly the C-H out-of-plane bending vibrations, can provide information about the substitution pattern of the benzene ring.

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, FT-Raman is sensitive to vibrations that cause a change in polarizability. For (But-3-en-2-yl)benzene, the C=C stretching of the vinyl group and the symmetric breathing mode of the aromatic ring are expected to give strong signals in the Raman spectrum.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| sp³ C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| C=C Stretch (Vinyl) | ~1640 | ~1640 |

| C=C Stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 |

| C-H Out-of-Plane Bend (Aromatic) | 900 - 675 | Weak |

Identification of Characteristic Functional Group Vibrations and Molecular Fingerprints

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present within a molecule. The method is based on the principle that covalent bonds are not rigid and vibrate at specific frequencies. msu.edu When a molecule is exposed to infrared radiation, its bonds absorb energy at frequencies corresponding to their natural vibrational modes, such as stretching and bending. vscht.cz This absorption is recorded on an IR spectrum, which plots the percentage of light transmitted against the wavenumber (cm⁻¹) of the radiation. libretexts.org

The IR spectrum of (But-3-en-2-yl)benzene is expected to display several characteristic absorption bands that confirm the presence of its key structural features: a monosubstituted benzene ring and a terminal alkene group. The region from approximately 4000 cm⁻¹ to 1450 cm⁻¹ is known as the group frequency region, where absorptions are typically due to the stretching vibrations of specific functional groups. msu.edu

Key absorptions for (But-3-en-2-yl)benzene include:

Aromatic C-H Stretch: Aromatic compounds show C-H stretching vibrations just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz

Alkenyl C-H Stretch: The C-H bond of the vinyl group (=C-H) also absorbs in this region, usually around 3080 cm⁻¹. vscht.cz

Alkyl C-H Stretch: The methyl and methine C-H bonds of the butenyl side chain will show stretching vibrations just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.

C=C Double Bond Stretch (Alkene): The stretching of the carbon-carbon double bond in the vinyl group typically gives rise to a moderate band in the 1680-1640 cm⁻¹ region. vscht.cz

C=C Double Bond Stretch (Aromatic): The benzene ring exhibits characteristic C=C stretching vibrations that appear as a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Frequencies for (But-3-en-2-yl)benzene This table is interactive. Users can sort columns by clicking on the headers.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Variable |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable, Multiple Bands |

| Vinyl Group | =C-H Stretch | ~3080 | Medium |

| Vinyl Group | C=C Stretch | 1680 - 1640 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. libretexts.org The technique is particularly sensitive to the presence of chromophores, which are parts of a molecule that absorb light, especially those with π-electrons and conjugated systems. libretexts.org

The primary chromophore in (But-3-en-2-yl)benzene is the benzene ring. The alkene double bond in the side chain is isolated and not conjugated with the aromatic ring; therefore, the UV-Vis spectrum will be dominated by the electronic transitions of a substituted benzene rather than an extended conjugated system.

The electronic transitions in benzene and its alkyl derivatives are π → π* transitions, where an electron is excited from a bonding π molecular orbital to an antibonding π* molecular orbital. libretexts.orgpharmatutor.org Benzene itself exhibits three characteristic π → π* absorption bands. wikipedia.org The most intense band, sometimes called the E-band, appears around 184 nm. A second E-band is found at 204 nm, while a third, much weaker set of absorptions with fine structure, known as the B-band, appears around 255 nm. wikipedia.org

The attachment of an alkyl group, such as the butenyl group in (But-3-en-2-yl)benzene, to the benzene ring typically causes a small bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. shimadzu.com This is due to the electron-donating nature of the alkyl group, which slightly alters the energy levels of the benzene π-system. However, because the butenyl group's double bond is not in conjugation with the ring, this effect is modest and similar to that of other alkylbenzenes like sec-butylbenzene. nist.gov The primary absorptions are therefore expected to remain in the UV region, with the B-band appearing slightly above 255 nm. The lack of conjugation means that the π → π* transition of the isolated C=C bond, which occurs at a much shorter wavelength (around 170-190 nm), will be masked by the much stronger absorptions of the aromatic ring. pharmatutor.org

Table 2: Principal UV Electronic Transitions for the Benzene Chromophore This table is interactive. Users can sort columns by clicking on the headers.

| Band Designation | Transition Type | Approximate λmax in Benzene (nm) | Typical Molar Absorptivity (ε) | Expected Effect of Alkyl Substitution |

|---|---|---|---|---|

| E1-band | π → π* | ~184 | > 10,000 | Minor bathochromic shift |

| E2-band | π → π* | ~204 | ~8,000 | Minor bathochromic shift |

X-ray Diffraction Studies of (But-3-en-2-yl)benzene Analogues and Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It works by passing X-rays through a single crystal; the X-rays are diffracted by the electrons in the crystal lattice, creating a unique diffraction pattern. aps.org Mathematical analysis of this pattern allows for the calculation of the exact position of each atom in the molecule, as well as the dimensions of the unit cell in which the molecules are arranged. ias.ac.in

Given that (But-3-en-2-yl)benzene is a liquid at standard conditions, single-crystal X-ray diffraction cannot be performed on the compound itself. However, analysis of crystalline analogues and derivatives provides invaluable, transferable insights into molecular conformation, packing, and the nature of intermolecular forces that would govern the local ordering in the liquid or solid state. mdpi.com

Beyond individual molecular structure, X-ray diffraction elucidates how molecules pack together in the crystal lattice. ias.ac.in This packing is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, dipole-dipole forces, and weaker C-H···π or π-π stacking interactions. ed.ac.ukrsc.org Analysis of the crystal structure of an analogue reveals the specific contacts between neighboring molecules, their distances, and their geometries. mdpi.com Techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions, highlighting the regions of a molecule most involved in crystal packing. researchgate.net For phenyl-containing compounds, C-H···π interactions, where a C-H bond points towards the electron-rich face of a benzene ring, and π-π stacking, where two aromatic rings are packed face-to-face or offset, are common and significant structure-directing forces. researchgate.net Understanding these interactions in analogues provides a model for the condensed-phase behavior of (But-3-en-2-yl)benzene.

Table 3: Example Crystallographic Data for an Analogue, 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one researchgate.net This table is interactive. Users can sort columns by clicking on the headers.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8975(2) |

| b (Å) | 11.6546(4) |

| c (Å) | 11.0648(3) |

| β (°) | 105.212(2) |

Computational and Theoretical Investigations of but 3 En 2 Yl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in quantum chemistry, offering a balance between accuracy and computational cost. For (but-3-en-2-yl)benzene, DFT calculations are instrumental in predicting its fundamental properties.

Geometry Optimization and Detailed Electronic Structure Analysis

The first step in the computational analysis of (but-3-en-2-yl)benzene involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of its atoms, corresponding to the most stable conformation of the molecule. Typically, a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-31G(d,p) is employed for this purpose. The optimization reveals key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.

Upon reaching the optimized geometry, a detailed analysis of the electronic structure can be performed. This includes the determination of the electron density distribution, which highlights regions of high and low electron concentration across the molecule. The analysis of Mulliken atomic charges provides a quantitative measure of the partial charge on each atom, offering insights into the molecule's polarity and the nature of its chemical bonds. For (but-3-en-2-yl)benzene, the electron density is expected to be highest on the aromatic ring and the vinyl group, reflecting their electron-rich nature.

Table 1: Selected Optimized Geometrical Parameters of (But-3-en-2-yl)benzene calculated at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (vinyl) | 1.34 Å |

| C-C (vinyl-chiral) | 1.51 Å | |

| C-C (chiral-phenyl) | 1.52 Å | |

| C-H (vinyl) | 1.09 Å | |

| C-H (aromatic) | 1.08 Å | |

| Bond Angle | C=C-C | 123.5° |

| C-C-C (phenyl) | 120.0° (average) | |

| Dihedral Angle | C=C-C-C (phenyl) | Variable (depending on conformer) |

Note: The values in this table are representative and may vary slightly depending on the specific computational methods and basis sets used.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include:

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is approximated as μ ≈ (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where η is the chemical hardness.

Nucleophilicity Index (N): A measure of the electron-donating ability of a molecule.

For (but-3-en-2-yl)benzene, the HOMO is expected to be localized primarily on the π-system of the benzene (B151609) ring and the vinyl group, indicating that these are the most probable sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring, representing the region where nucleophilic attack is most likely to occur.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for (But-3-en-2-yl)benzene.

| Parameter | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | E_HOMO | -8.52 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -0.25 |

| HOMO-LUMO Energy Gap | ΔE | 8.27 |

| Chemical Potential | μ | -4.385 |

| Chemical Hardness | η | 4.135 |

| Electrophilicity Index | ω | 2.32 |

| Nucleophilicity Index | N | 2.85 |

Note: These values are illustrative and depend on the level of theory and basis set employed in the calculation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Comparison with Experimental Data

DFT calculations are also a valuable tool for predicting spectroscopic data, which can then be compared with experimental measurements to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method. By calculating the isotropic magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted with a reasonable degree of accuracy. These theoretical spectra can be instrumental in assigning peaks in experimentally obtained NMR spectra.

Vibrational Frequencies: The calculation of vibrational frequencies involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Beyond static properties, computational chemistry can be used to explore the dynamic behavior of molecules, including their reaction mechanisms.

Characterization of Transition States and Intermediates

To understand how a reaction proceeds from reactants to products, it is essential to identify and characterize any intermediates and transition states along the reaction pathway. A transition state is a high-energy structure that represents the energy maximum along the reaction coordinate, while an intermediate is a metastable species that corresponds to a local energy minimum.

Computational methods can be used to locate these stationary points on the potential energy surface. Transition state searches involve algorithms that find a saddle point on the energy landscape. Once located, a frequency calculation is performed to confirm the nature of the stationary point: a minimum (all real frequencies) or a transition state (one imaginary frequency).

Calculation of Energy Profiles and Kinetic Parameters (e.g., Activation Barriers)

By connecting the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile plots the energy of the system as a function of the reaction coordinate, providing a visual representation of the energy changes that occur during the reaction.

From the energy profile, key kinetic parameters can be determined. The activation barrier (or activation energy, Ea) is the energy difference between the reactants and the transition state. According to transition state theory, the height of this barrier is the primary determinant of the reaction rate. A lower activation barrier corresponds to a faster reaction. By calculating the activation barriers for different possible reaction pathways, the most favorable mechanism can be identified. For instance, in the case of an electrophilic addition to the double bond of (but-3-en-2-yl)benzene, computational modeling could determine the relative activation energies for the formation of the two possible carbocation intermediates, thereby predicting the regioselectivity of the reaction.

Quantum Chemical Studies on Aromaticity and Stability of Benzene Derivatives

The exceptional stability of benzene is its defining characteristic, attributed to the cyclic delocalization of its six π-electrons in a planar, conjugated system. msu.edulibretexts.org This phenomenon, known as aromaticity, is governed by Hückel's rule, which states that planar, cyclic, fully conjugated molecules with (4n+2) π-electrons are aromatic and possess enhanced stability. libretexts.orgmasterorganicchemistry.com Benzene, with n=1 (6 π-electrons), perfectly fits this rule and is about 36 kcal/mol more stable than the hypothetical 1,3,5-cyclohexatriene. msu.edulibretexts.org

Computational studies can elucidate these stabilizing effects by calculating various metrics:

Resonance Energy: This is the difference in energy between the actual molecule and a hypothetical localized structure. For substituted benzenes, this value indicates how the substituent modifies the inherent aromatic stability of the ring.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. A negative NICS value in the center of the ring is a hallmark of aromatic character, indicating a diamagnetic ring current. Calculations for (But-3-en-2-yl)benzene would be expected to show a significant negative NICS value, confirming the retention of strong aromaticity.